4-(Diglycidylamino)phenyl glycidyl ether, also known as N,N-Diglycidyl-4-glycidyloxyaniline, is a chemical compound synthesized for its reactive functional groups. Researchers have investigated methods for its synthesis using various techniques, such as the reaction of epichlorohydrin with N-(4-aminophenyl)glycidamide []. These studies explore the reaction conditions and purification methods to obtain the desired product with high yield and purity.
Due to the presence of epoxy groups, 4-(Diglycidylamino)phenyl glycidyl ether has been explored as a potential component in epoxy resin formulations []. Research in this area focuses on the compound's influence on the mechanical properties, thermal stability, and curing behavior of the resins. Scientists investigate how this compound contributes to the overall performance of the cured epoxy resins.
N,N-Diglycidyl-4-glycidyloxyaniline is a chemical compound with the molecular formula and a CAS number of 5026-74-4. It is characterized by the presence of two glycidyl groups attached to an aniline derivative, making it a versatile epoxy resin. This compound is primarily utilized in various industrial applications due to its excellent mechanical properties and chemical resistance. Its structure features an aromatic amine linked to glycidyl ether groups, which contribute to its reactivity and ability to form cross-linked networks when cured.
These reactions are essential for its application in creating durable materials used in coatings, adhesives, and composites.
Research indicates that N,N-Diglycidyl-4-glycidyloxyaniline exhibits biological activity that may impact its use in biomedical applications. Studies have suggested that it can act as an inhibitor in photosensitized formulations, demonstrating potential effects on polymerization processes . Its biocompatibility makes it a candidate for drug delivery systems and tissue engineering applications, although further studies are necessary to fully understand its biological interactions.
The synthesis of N,N-Diglycidyl-4-glycidyloxyaniline typically involves the following steps:
In industrial contexts, these processes are scaled up, optimizing reaction conditions to achieve high yields and purity levels, often employing continuous reactors and advanced purification techniques like chromatography.
N,N-Diglycidyl-4-glycidyloxyaniline has a broad range of applications across various fields:
Several compounds share structural similarities with N,N-Diglycidyl-4-glycidyloxyaniline, each possessing unique properties:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Diglycidyl Ether of Bisphenol A | Contains two epoxy groups | High thermal stability; widely used in coatings |
| Epoxy Resin Derived from Epichlorohydrin | Similar epoxy functionality | Versatile applications; often used in adhesives |
| 4-Glycidyloxyaniline | Single glycidyl group attached to aniline | Lower reactivity compared to diglycidyl variants |
N,N-Diglycidyl-4-glycidyloxyaniline stands out due to its dual glycidyl groups which enhance cross-linking potential compared to similar compounds. This feature contributes significantly to its mechanical strength and durability in applications.
N,N-Diglycidyl-4-glycidyloxyaniline possesses the molecular formula C₁₅H₁₉NO₄ with a molecular weight of 277.32 grams per mole [1] [2]. The compound exhibits a trifunctional epoxy structure characterized by three reactive oxirane rings attached to an aromatic aniline backbone [15] [17]. The structural configuration consists of a para-substituted benzene ring with an amino nitrogen atom bearing two glycidyl groups and a phenolic oxygen atom substituted with an additional glycidyl ether moiety [1] [2].
The molecular architecture features a central 4-glycidyloxyaniline core with the aniline nitrogen functionalized through N,N-diglycidylation [2] [15]. This arrangement creates an asymmetric monomer structure where the aromatic ring serves as the central backbone, linking three epoxy functional groups through different chemical environments [41]. The InChI key for this compound is AHIPJALLQVEEQF-UHFFFAOYSA-N, providing a unique identifier for its specific structural arrangement [1] [2].
The three-dimensional molecular conformation exhibits multiple conformational possibilities due to the flexible glycidyl chains attached to both the nitrogen and oxygen atoms [22]. The aromatic ring maintains planarity while the glycidyl substituents can adopt various rotational conformations around the C-N and C-O bonds [22].
N,N-Diglycidyl-4-glycidyloxyaniline demonstrates a density of 1.22 grams per milliliter at 25°C, reflecting its aromatic character and multiple functional groups [1] [2] [8]. Alternative measurements report densities ranging from 1.22 to 1.305 grams per cubic centimeter, with variations attributed to different purification levels and measurement conditions [11] [13].
The viscosity characteristics vary significantly based on the specific grade and purification level of the compound [3] [15]. Low viscosity grades exhibit viscosities ranging from 550 to 850 millipascal-seconds at 25°C, while standard commercial grades demonstrate higher viscosities between 1500 and 3000 millipascal-seconds at the same temperature [3] [15]. This low viscosity property makes the compound particularly suitable for solvent-free processing applications and facilitates its use in various industrial formulations [15] [17].
The thermal behavior of N,N-Diglycidyl-4-glycidyloxyaniline is characterized by several distinct transition temperatures [2] [11] [13]. The boiling point has been reported with variations depending on the measurement method, with estimates ranging from 420.18°C to 461.6±20.0°C at standard atmospheric pressure [2] [11] [13].
Flash point measurements indicate values exceeding 230°F (approximately 110°C), with more precise determinations reporting flash points between 113°C and 145°C using closed cup methods [2] [11] [13]. These elevated flash point temperatures reflect the compound's thermal stability and reduced volatility under normal handling conditions [2] [13].
The compound exists as a liquid at room temperature, with no definitive melting point reported in the literature, indicating an amorphous or low-crystallinity state under standard conditions [2] [8]. Thermal decomposition studies suggest that significant degradation begins at temperatures approaching 280-300°C, following complex multi-step mechanisms involving the breakdown of epoxy rings and aromatic structures [19] [21].
N,N-Diglycidyl-4-glycidyloxyaniline exhibits limited water solubility with a reported value of 3.34 grams per liter at 20°C [2] [8]. This relatively low aqueous solubility is consistent with the compound's aromatic structure and hydrophobic glycidyl substituents [14].
The logarithm of the octanol-water partition coefficient (LogP) is reported as 0.871, indicating moderate lipophilicity and suggesting favorable solubility in organic solvents compared to aqueous media [2] [8]. The compound demonstrates good compatibility with various organic solvents commonly used in epoxy resin formulations [15] [17].
| Physical Property | Value | Reference |
|---|---|---|
| Density (25°C) | 1.22 g/mL | [1] [2] [8] |
| Viscosity (25°C) | 550-3000 mPa·s | [3] [15] |
| Boiling Point | 420-462°C | [2] [11] [13] |
| Flash Point | 113-145°C | [2] [11] [13] |
| Water Solubility (20°C) | 3.34 g/L | [2] [8] |
The chemical reactivity of N,N-Diglycidyl-4-glycidyloxyaniline is dominated by its three epoxy functional groups, which serve as highly reactive electrophilic sites [17]. The oxirane rings undergo nucleophilic ring-opening reactions with various nucleophiles including amines, alcohols, and thiols, leading to the formation of cross-linked polymer networks [20].
The epoxy groups exhibit differential reactivity due to their distinct chemical environments within the molecular structure [41]. The two glycidyl groups attached to the nitrogen atom experience electronic effects from the aromatic ring and the tertiary amine nitrogen, while the glycidyl ether group linked to the phenolic oxygen displays different reactivity patterns [41].
The tertiary amine nitrogen within the molecular structure can act as a catalyst for epoxy-amine reactions, providing self-catalytic behavior during curing processes [17]. This intrinsic catalytic activity reduces the need for external catalysts in certain formulations and contributes to the compound's utility as both a reactive component and a curing promoter .
The predicted pKa value of 4.78±0.50 indicates the compound's behavior under various pH conditions, with the amine nitrogen becoming protonated under acidic conditions [2] [8]. This pH-dependent behavior influences the compound's reactivity and interaction with other chemical species in formulation systems [40].
N,N-Diglycidyl-4-glycidyloxyaniline demonstrates good thermal stability under normal storage and processing conditions [17] [18]. The compound maintains structural integrity at temperatures up to approximately 200°C, above which thermal decomposition begins to occur through complex mechanisms involving epoxy ring opening and aromatic degradation [19] [21].
Chemical stability varies depending on environmental conditions, with the compound showing sensitivity to moisture and elevated temperatures [18]. The epoxy functional groups are susceptible to hydrolysis reactions, particularly under alkaline conditions or in the presence of catalytic species [12] [18].
The vapor pressure of essentially zero pascals at 25°C indicates negligible volatility under standard conditions, contributing to the compound's stability during storage and handling [2] [8]. Storage recommendations typically specify temperatures between 2-8°C to maintain optimal stability and prevent unwanted polymerization reactions [1] [2] [11].
Oxidative stability is generally good under normal atmospheric conditions, though prolonged exposure to elevated temperatures in the presence of oxygen can lead to degradation products including carbonyl-containing compounds and chain scission products [21] [27].
Fourier Transform Infrared spectroscopy provides detailed structural characterization of N,N-Diglycidyl-4-glycidyloxyaniline through identification of characteristic vibrational modes [22] [25]. The epoxy ring C-O deformation appears as a distinctive peak at 915 cm⁻¹, serving as a diagnostic marker for the presence and quantity of oxirane functionality [25].
The C-H stretching vibrations of terminal oxirane groups manifest at 3050 cm⁻¹, providing additional confirmation of epoxy ring integrity [25]. Aromatic C=C stretching modes appear in the region between 1600-1500 cm⁻¹, characteristic of the substituted benzene ring structure [25].
Ether linkage vibrations are observed in the broad region from 1000-1100 cm⁻¹, corresponding to the C-O-C stretching modes within the glycidyl ether substituents [25]. The presence of hydroxyl groups, either as impurities or from partial hydrolysis, can be detected through broad O-H stretching absorptions around 3500 cm⁻¹ [25].
Near-infrared spectroscopy reveals oxirane combination bands centered near 4530 cm⁻¹, which result from the combination of epoxy ring stretching with fundamental C-H stretching vibrations [25]. These bands are particularly useful for quantitative analysis of epoxy content during curing processes [25] [26].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about N,N-Diglycidyl-4-glycidyloxyaniline through analysis of both proton and carbon-13 environments [28] [29] [30]. Proton NMR spectra exhibit characteristic multiplets for epoxy CH₂ groups in the region between 2.6-3.8 ppm, with specific chemical shifts depending on the substitution pattern of each glycidyl group [28] [30].
Aromatic protons appear as distinct signals in the 6.8-7.2 ppm region, with coupling patterns reflecting the para-disubstituted benzene ring structure [28] [30]. The integration ratios of these signals provide quantitative information about the molecular composition and purity of the compound [28].
Carbon-13 NMR spectroscopy reveals characteristic signals for epoxy carbons at approximately 70.4 and 61.8 ppm, corresponding to the different carbon environments within the oxirane rings [29]. These signals are diagnostic for epoxy functionality and can be used to monitor structural changes during chemical reactions [29].
The aromatic carbon region displays multiple signals reflecting the substituted benzene ring, with chemical shifts influenced by the electron-donating and electron-withdrawing effects of the various substituents [28] [29]. Quantitative carbon-13 NMR can provide detailed information about the molecular structure and any impurities or side products present in the sample [29].
Mass spectrometry analysis of N,N-Diglycidyl-4-glycidyloxyaniline reveals a molecular ion peak at m/z 277, corresponding to the intact molecular structure [33] [34]. The fragmentation pattern provides structural information through characteristic loss of functional groups and rearrangement reactions under ionization conditions [35] [37].
Common fragmentation pathways include the loss of epoxy groups through various mechanisms, leading to fragment ions that can be used for structural confirmation [35]. The mass spectral fragmentation patterns are consistent with the trifunctional epoxy structure and provide confirmation of the molecular composition [34] [35].
Electrospray ionization mass spectrometry can provide additional structural information through the formation of adduct ions with various cations, enhancing the analytical capabilities for compound identification and purity assessment [22] [35]. The collision cross section values determined through ion mobility mass spectrometry provide three-dimensional structural information about the molecular conformation in the gas phase [22].
| Spectroscopic Technique | Characteristic Signal | Assignment | Reference |
|---|---|---|---|
| FTIR | 915 cm⁻¹ | Epoxy C-O deformation | [25] |
| FTIR | 3050 cm⁻¹ | Oxirane C-H stretch | [25] |
| NIR | 4530 cm⁻¹ | Epoxy combination band | [25] |
| ¹H NMR | 2.6-3.8 ppm | Epoxy CH₂ groups | [28] [30] |
| ¹³C NMR | 70.4, 61.8 ppm | Epoxy carbons | [29] |
| MS | m/z 277 | Molecular ion | [33] [34] |
The structure-property relationships in N,N-Diglycidyl-4-glycidyloxyaniline are fundamentally governed by the trifunctional epoxy architecture and the aromatic aniline backbone [39] [41] [42]. The presence of three reactive epoxy groups enables the formation of highly cross-linked networks with enhanced mechanical properties compared to bifunctional epoxy systems [39] [41].
The aromatic ring structure contributes significantly to the thermal stability and mechanical strength of cured materials, while simultaneously influencing the compound's viscosity and processing characteristics [15] [17] [41]. The electron-donating properties of the amine nitrogen and the electron-withdrawing nature of the ether oxygen create distinct electronic environments that affect the reactivity of individual epoxy groups [40] [41].
Cross-linking density relationships demonstrate that the trifunctional nature of this compound leads to higher cross-link densities compared to conventional bifunctional epoxy resins [39] [42]. The asymmetric molecular structure results in different reaction kinetics for each epoxy group, creating complex curing behavior that requires careful optimization for specific applications [41].
The molecular flexibility provided by the glycidyl chains allows for some degree of conformational freedom during the curing process, influencing the final mechanical properties of the cross-linked network [41] [42]. The balance between rigidity from the aromatic core and flexibility from the aliphatic chains contributes to the versatile performance characteristics observed in applications [17] [41].
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